molecular formula C9H8N2O B1343732 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-26-0

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1343732
CAS No.: 1000340-26-0
M. Wt: 160.17 g/mol
InChI Key: HWZMDMUDEGMGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C(_9)H(_8)N(_2)O It features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings

Scientific Research Applications

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

Target of Action

The primary target of 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as a potent inhibitor of FGFR1, 2, and 3 . It exhibits potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1–4 respectively .

Biochemical Pathways

The compound’s interaction with FGFR leads to the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.

Future Directions

The future directions for “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives involve their potential use in cancer therapy . They have been found to inhibit the FGFR signaling pathway, which is an important and proven target for cancer therapeutics . Therefore, these compounds represent an attractive strategy for cancer therapy .

Biochemical Analysis

Biochemical Properties

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . These interactions are essential in regulating cell proliferation, migration, and angiogenesis, making this compound a potential candidate for cancer therapy.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In breast cancer 4T1 cells, it inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound also influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ,

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at the 3-position to introduce the carbaldehyde group.

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formylation: The final step involves the formylation of the 3-position, which can be accomplished using reagents like Vilsmeier-Haack reagent (DMF and POCl(_3)).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.

Major Products

    Oxidation: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    7-Azaindole-3-carboxaldehyde: Similar core structure but lacks the methyl group at the 6-position.

Uniqueness

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both the methyl group at the 6-position and the aldehyde group at the 3-position. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZMDMUDEGMGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646873
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-26-0
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methyl-1H-pyrrolo[2,3-b]pyridine (0.066 g, 0.50 mmol) was successively added with acetic acid (0.2 mL), water (0.4 mL), and hexamethylenetetramine (0.098 g, 0.70 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and then the precipitated solid was collected by filtration to obtain 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.054 g, 67%).
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.098 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.